![molecular formula C12H16N2 B13757040 Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole is a heterocyclic compound that features a fused ring system combining pyrazine and isoindole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a dihydropyrazine derivative, the reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the choice of solvents, catalysts, and purification methods are crucial to achieving an efficient and cost-effective production process.
化学反応の分析
Types of Reactions
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully hydrogenated compounds.
科学的研究の応用
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine
- 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine 2-oxide
Uniqueness
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole is unique due to its specific ring structure and the presence of a methyl group at a particular position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-methyl-3,4,6,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-13-6-7-14-8-10-4-2-3-5-11(10)12(14)9-13/h2-5,12H,6-9H2,1H3 |
InChIキー |
HEKLTJNYTBKHEW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN2CC3=CC=CC=C3C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



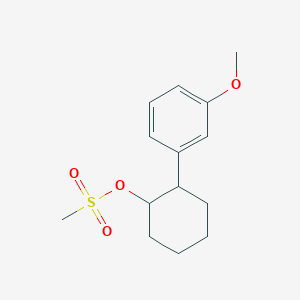
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
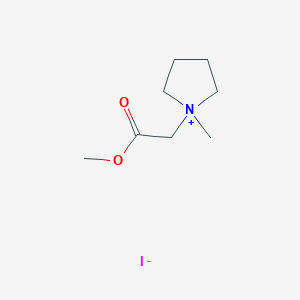
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)

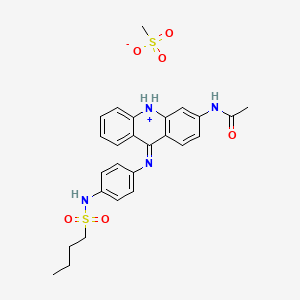
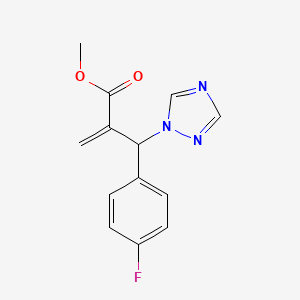

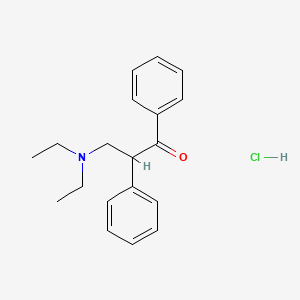
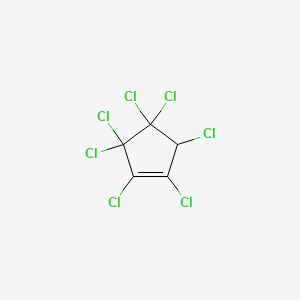

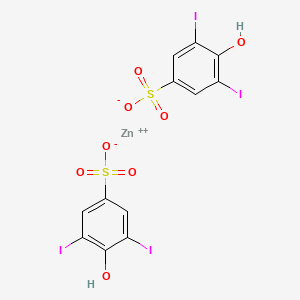
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
